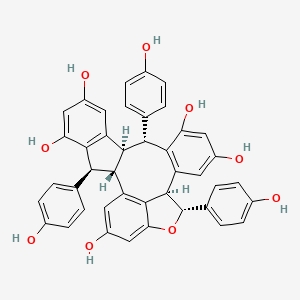
Phosphodiesterase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphodiesterase-IN-1 is a compound that inhibits the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides play crucial roles in various cellular processes, including signal transduction, regulation of gene expression, and maintenance of cellular homeostasis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phosphodiesterase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of bis(p-nitrophenyl) phosphate as a starting material, which undergoes hydrolysis in the presence of phosphodiesterase enzymes to produce the desired compound . The reaction conditions often include a temperature of 37°C and a pH of 8.8, with reagents such as ammonium acetate and magnesium acetate being used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous spectrophotometric rate determination to monitor the reaction progress and ensure consistent product quality .
化学反応の分析
Types of Reactions: Phosphodiesterase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction involves the cleavage of phosphodiester bonds, resulting in the formation of cyclic nucleotides . Oxidation and reduction reactions may also occur, depending on the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bis(p-nitrophenyl) phosphate, ammonium acetate, and magnesium acetate . The reactions are typically carried out at a temperature of 37°C and a pH of 8.8 .
Major Products Formed: The major products formed from the reactions involving this compound include cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial second messengers in various cellular processes .
科学的研究の応用
Phosphodiesterase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of phosphodiesterase enzyme inhibition and the role of cyclic nucleotides in cellular processes . In biology, this compound is used to investigate the regulation of gene expression and signal transduction pathways . In medicine, it has potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer’s disease, cardiovascular diseases, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting phosphodiesterase enzymes .
作用機序
Phosphodiesterase-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase enzymes, thereby preventing the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition leads to an increase in the levels of these cyclic nucleotides within the cell, which in turn regulates various physiological processes by decreasing the levels of calcium in the cell . The molecular targets of this compound include the phosphodiesterase enzymes themselves, and the pathways involved include the cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling pathways .
類似化合物との比較
Phosphodiesterase-IN-1 is unique in its ability to selectively inhibit phosphodiesterase enzymes, making it a valuable tool in scientific research and therapeutic applications. Similar compounds include other phosphodiesterase inhibitors such as sildenafil, which targets phosphodiesterase type 5, and rolipram, which targets phosphodiesterase type 4 . These compounds share similar mechanisms of action but differ in their selectivity for specific phosphodiesterase enzyme isoforms and their therapeutic applications .
特性
分子式 |
C15H15FN4O |
|---|---|
分子量 |
286.30 g/mol |
IUPAC名 |
5-[(4-fluorophenyl)methyl]-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21) |
InChIキー |
KNEISJHXOXOHGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




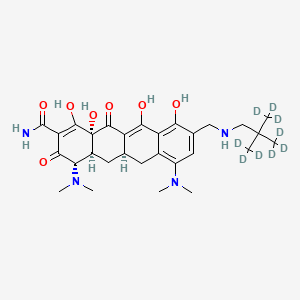
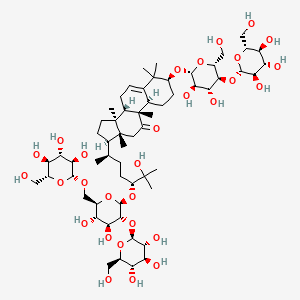

![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)

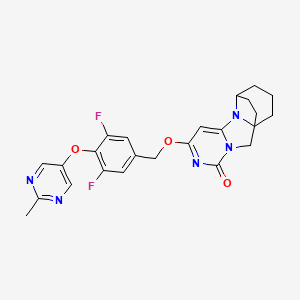
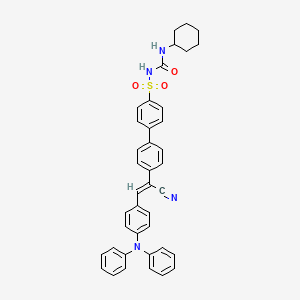
![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)

